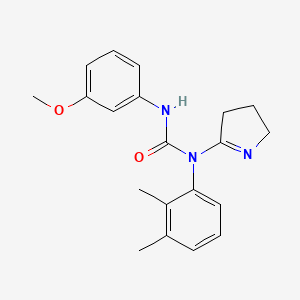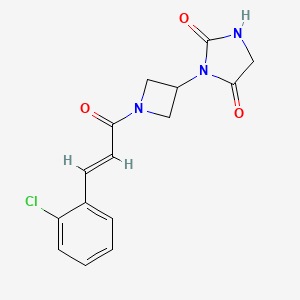
(E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. It is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the production of energy in cancer cells. CPI-613 has been shown to induce apoptosis (programmed cell death) in cancer cells and has demonstrated antitumor activity in various cancer types.
Mecanismo De Acción
(E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione targets the mitochondrial TCA cycle, which is essential for the production of energy in cancer cells. By inhibiting the TCA cycle, (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione disrupts the energy production in cancer cells, leading to apoptosis. (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione has also been shown to induce oxidative stress in cancer cells, which further contributes to apoptosis.
Biochemical and Physiological Effects:
(E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione has been shown to have several biochemical and physiological effects in cancer cells. It induces apoptosis by disrupting the mitochondrial TCA cycle and inducing oxidative stress. (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione also inhibits the activity of several enzymes involved in the TCA cycle, such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. Additionally, (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione is its ability to enhance the efficacy of other anticancer drugs. This makes it a promising candidate for combination therapy in cancer treatment. Additionally, (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione has been shown to have low toxicity and is well-tolerated in clinical trials. However, one of the limitations of (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione is its limited solubility in water, which can make it challenging to administer in clinical settings.
Direcciones Futuras
There are several future directions for research on (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione. One potential direction is to explore its efficacy in combination with other anticancer drugs, such as chemotherapy and immunotherapy. Another direction is to investigate its potential as a treatment for other diseases, such as metabolic disorders and neurodegenerative diseases. Additionally, further studies are needed to understand the mechanisms of action of (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione and its potential side effects in clinical settings.
Métodos De Síntesis
(E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione is synthesized using a multistep process that involves the reaction of several chemical compounds. The synthesis method involves the reaction of 2-chlorobenzaldehyde with glycine to form 2-chlorophenylglycine. The 2-chlorophenylglycine is then reacted with acryloyl chloride to form 3-(2-chlorophenyl)acryloylglycine. The 3-(2-chlorophenyl)acryloylglycine is then reacted with azetidine-3-one to form (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione.
Aplicaciones Científicas De Investigación
(E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione has been extensively studied in preclinical and clinical studies for its potential as an anticancer drug. It has been shown to have antitumor activity in various cancer types, including pancreatic, breast, lung, and ovarian cancers. (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione has also been shown to enhance the efficacy of other anticancer drugs, such as gemcitabine and pemetrexed.
Propiedades
IUPAC Name |
3-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c16-12-4-2-1-3-10(12)5-6-13(20)18-8-11(9-18)19-14(21)7-17-15(19)22/h1-6,11H,7-9H2,(H,17,22)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBRXCNOSQVMHP-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2Cl)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2Cl)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

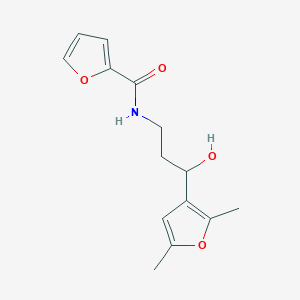
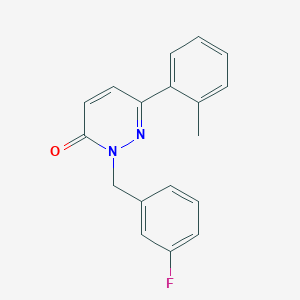
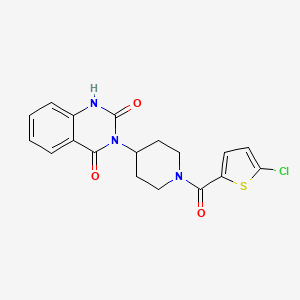
![5-[(4-Butylphenyl)sulfamoyl]-2,4-dichlorobenzoic acid](/img/structure/B2594968.png)

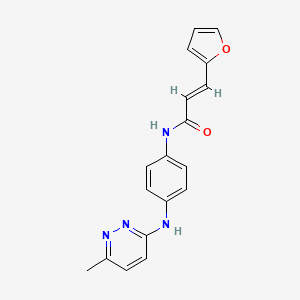
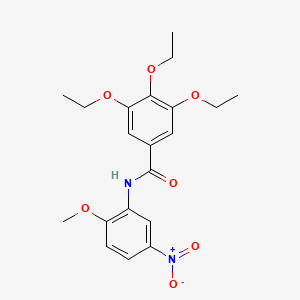
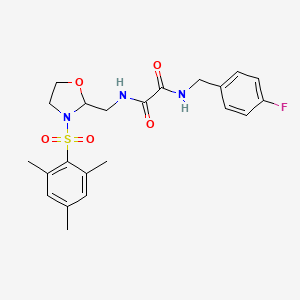

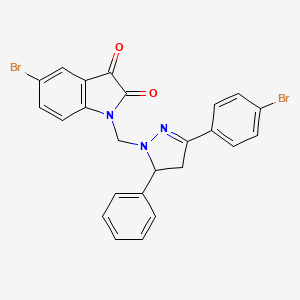
![1-[({6-[2-(2-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}thio)acetyl]azepane](/img/structure/B2594976.png)
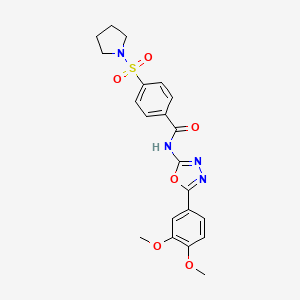
![2-[(e)-Benzylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone](/img/structure/B2594980.png)
